molecular formula C10H13ClN2O2 B8173512 6-Chloro-N-isopropyl-4-methoxynicotinamide

6-Chloro-N-isopropyl-4-methoxynicotinamide

Cat. No.: B8173512
M. Wt: 228.67 g/mol
InChI Key: FIIPZKNBPJDYEJ-UHFFFAOYSA-N
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Description

6-Chloro-N-isopropyl-4-methoxynicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the 6th position, an isopropyl group attached to the nitrogen atom, and a methoxy group at the 4th position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-isopropyl-4-methoxynicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloronicotinic acid, which is commercially available or can be synthesized from nicotinic acid.

    Amidation: The 6-chloronicotinic acid is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with isopropylamine to form this compound.

    Methoxylation: The final step involves the introduction of the methoxy group at the 4th position. This can be achieved through a nucleophilic substitution reaction using sodium methoxide in methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-isopropyl-4-methoxynicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nicotinamides with various functional groups.

Scientific Research Applications

6-Chloro-N-isopropyl-4-methoxynicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds used in various industries.

Mechanism of Action

The mechanism of action of 6-Chloro-N-isopropyl-4-methoxynicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-methoxynicotinamide
  • 6-Chloro-N-isopropyl-2-methoxynicotinamide
  • 6-Chloro-N-isopropyl-4-hydroxynicotinamide

Uniqueness

6-Chloro-N-isopropyl-4-methoxynicotinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 4th position and isopropyl group attached to the nitrogen atom differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

6-chloro-4-methoxy-N-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-6(2)13-10(14)7-5-12-9(11)4-8(7)15-3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIPZKNBPJDYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN=C(C=C1OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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